molecular formula C21H15ClFN3O2 B2859066 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-27-6

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2859066
CAS No.: 902964-27-6
M. Wt: 395.82
InChI Key: RQYMQMPTBSOAGF-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride and 2-fluorobenzyl chloride, which undergo nucleophilic substitution reactions with pyrido[2,3-d]pyrimidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated and fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

902964-27-6

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.82

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2

InChI Key

RQYMQMPTBSOAGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F

solubility

not available

Origin of Product

United States

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